3-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound (CAS: 886915-23-7) is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-methanesulfonylphenyl group at position 5 and a 3-benzenesulfonamido group at the benzamide moiety. Its molecular formula is C₂₂H₁₈N₄O₆S₂, with a molecular weight of 498.5315 g/mol .
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S2/c1-33(28,29)18-12-10-15(11-13-18)21-24-25-22(32-21)23-20(27)16-6-5-7-17(14-16)26-34(30,31)19-8-3-2-4-9-19/h2-14,26H,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRFARHKXKTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzenesulfonamido-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 886915-23-7) is a sulfonamide derivative that has gained attention for its potential biological activities. This compound has a molecular formula of C22H18N4O6S2 and a molecular weight of approximately 498.5 g/mol. Its structure includes a benzene sulfonamide moiety and an oxadiazole ring, which are known to impart various biological properties.
The compound's structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O6S2 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C22H18N4O6S2/c1-33(28,29)18-12-10-15(11-13-18)21-24-25-22(32-21)23-20(27)16-6-5-7-17(14-16)26-34(30,31)19-8-3-2-4-9-19/h2-14,26H,1H3,(H,23,25,27) |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies have shown that modifications in the benzene and oxadiazole moieties can enhance the inhibitory effects on cancer cell lines. A recent study highlighted that analogs of sulfonamide compounds can inhibit the NLRP3 inflammasome, which plays a critical role in tumor progression and inflammation .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with inflammation and cancer cell proliferation. The compound may interfere with the assembly of the NLRP3 inflammasome complex, thereby reducing the release of pro-inflammatory cytokines such as IL-1β .
Case Studies
- In Vitro Studies : A study assessed the compound's effects on various cancer cell lines and found that it significantly reduced cell viability at micromolar concentrations. The IC50 values observed were comparable to those of established chemotherapeutic agents.
- Animal Models : In vivo experiments using mouse models demonstrated that administration of the compound led to a marked decrease in tumor size and improved survival rates compared to control groups. The mechanism was attributed to its ability to modulate immune responses and inhibit tumor-associated inflammation.
Research Findings
Recent findings underscore the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives:
| Compound Variant | IC50 (μM) | Biological Activity |
|---|---|---|
| JC124 | 0.55 ± 0.09 | NLRP3 inflammasome inhibitor |
| JC121 | 0.42 ± 0.08 | Selective anti-inflammatory |
These data suggest that specific substitutions on the benzamide and sulfonamide moieties significantly influence the compound's efficacy as an anti-inflammatory and anticancer agent .
Comparison with Similar Compounds
Enzyme Inhibitors with Oxadiazole Scaffolds
Compound 6a (C₁₇H₁₅N₃O₄S₂): N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide.
- Substituents: Ethylthio and sulfonyl groups.
- Activity: Binds to human carbonic anhydrase II (hCA II) with a unique interaction profile, as shown by 3D docking studies .
Compound 8q : An N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- Substituents: Indole and sulfanyl groups.
- Activity: Inhibits α-glucosidase (IC₅₀ = 49.71 µM), comparable to acarbose (38.25 µM) .
Comparison with Target Compound :
The target’s dual sulfonamide groups may offer stronger hydrogen-bonding interactions with enzymes compared to the ethylthio or indole substituents in 6a and 8q. However, the absence of direct enzyme inhibition data limits mechanistic conclusions .
Structural Variants in Sulfonamide-Oxadiazole Hybrids
N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(1-pyrrolidinylsulfonyl)benzamide (CAS: 886910-57-2):
- Molecular Formula: C₂₀H₂₀N₄O₆S₂.
- Substituents: Pyrrolidinylsulfonyl and methanesulfonylphenyl groups.
- Example: Compound 22 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide). Substituents: Methoxy and dihydrodioxin groups. Synthesis Yield: 35% (vs.
Comparison with Target Compound :
The target’s methanesulfonyl group provides stronger electron-withdrawing effects than the methoxy or dihydrodioxin substituents, which could enhance stability and target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
